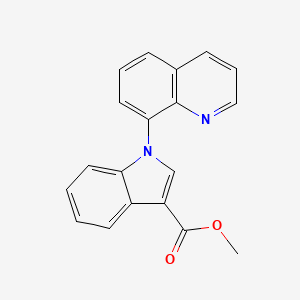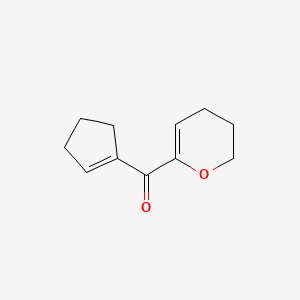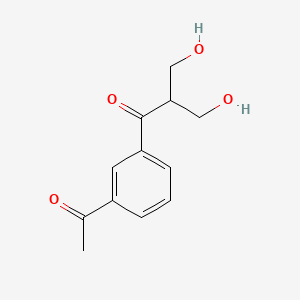
Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with indole-3-carboxylic acid under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents like tetrahydrofuran or dimethylformamide to facilitate the reaction. The esterification step involves the use of methanol in the presence of a catalyst like sulfuric acid to yield the final methyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and energy-efficient methods, are often employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, converting the quinoline moiety to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions are common, where reagents like bromine or chlorine can introduce halogen atoms into the quinoline or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinoline or indole derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The quinoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinoline-3-carboxylate
- Indole-3-carboxylate
- Methyl quinoline-8-carboxylate
Uniqueness
Methyl 1-(quinolin-8-yl)-1H-indole-3-carboxylate is unique due to its fused ring structure, combining both quinoline and indole moieties. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists. Further research into its properties and applications will likely uncover even more uses for this fascinating compound.
Propriétés
Numéro CAS |
649550-87-8 |
|---|---|
Formule moléculaire |
C19H14N2O2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
methyl 1-quinolin-8-ylindole-3-carboxylate |
InChI |
InChI=1S/C19H14N2O2/c1-23-19(22)15-12-21(16-9-3-2-8-14(15)16)17-10-4-6-13-7-5-11-20-18(13)17/h2-12H,1H3 |
Clé InChI |
HHTYMNVLDCCYOH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C2=CC=CC=C21)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)
![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)

![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)
![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)




![[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene](/img/structure/B12586666.png)

![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene](/img/structure/B12586685.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)
